molecular formula C18H16BrNO5 B2381467 Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate CAS No. 832674-72-3

Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate

Cat. No.: B2381467
CAS No.: 832674-72-3
M. Wt: 406.232
InChI Key: AKEMXBVQJUMAQG-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate (CAS: 832674-72-3) is a synthetic organic compound featuring a benzoate ester core functionalized with an acetamido linker and a substituted phenoxy group. Its molecular formula is C₁₈H₁₆BrNO₅, with a molecular weight of 406.23 g/mol . Key structural elements include:

  • A 4-bromo-2-formylphenoxy moiety, contributing halogenated and aldehyde functionalities.
  • An ethyl benzoate group, enhancing lipophilicity (logP = 4.27) .
  • A polar surface area of 65.6 Ų, indicative of moderate hydrogen-bonding capacity .

This compound has been studied for its structural and synthetic relevance, particularly in crystallography and medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[[2-(4-bromo-2-formylphenoxy)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO5/c1-2-24-18(23)12-3-6-15(7-4-12)20-17(22)11-25-16-8-5-14(19)9-13(16)10-21/h3-10H,2,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEMXBVQJUMAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate typically involves multiple steps:

    Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination to introduce a bromine atom at the 4-position.

    Formylation: The brominated product is then formylated to introduce the formyl group.

    Esterification: The formylated compound is esterified with ethyl alcohol to form the ethyl ester.

    Amidation: Finally, the ester is reacted with 4-aminobenzoic acid to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-{[(4-formylphenoxy)acetyl]amino}benzoic acid.

    Reduction: The major product is Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate.

    Substitution: The major products depend on the nucleophile used, such as Ethyl 4-{[(4-methoxy-2-formylphenoxy)acetyl]amino}benzoate.

Scientific Research Applications

Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate belongs to a broader class of ethyl benzoate derivatives with variations in substituent groups. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP Key Differences Reference
This compound 4-bromo, 2-formylphenoxy C₁₈H₁₆BrNO₅ 406.23 4.27 Reference compound
Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate 2-ethoxy, 4-formylphenoxy C₂₀H₂₁NO₆ 371.39 ~3.8* Ethoxy replaces bromo; reduced halogen effects
Ethyl 4-{[(5-bromo-2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate 5-bromo, 2-ethoxy, 4-formylphenoxy C₁₉H₁₉BrNO₆ 437.27 ~4.5* Additional ethoxy group; altered steric profile
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate 4-bromophenylacetyl C₁₇H₁₆BrNO₃ 361.03 ~3.9* Lacks phenoxy and formyl groups; simpler structure
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate 2,4-dichlorophenoxy C₁₇H₁₅Cl₂NO₄ 368.21 ~4.1* Chloro substituents enhance electronegativity
Ethyl 4-((3-((3-bromophenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate Tetrafluoropropoxy, 3-bromoaniline C₁₈H₁₅BrF₄NO₃ 449.22 ~4.8* Fluorinated chain; increased metabolic stability

*Estimated based on analogous structures.

Key Comparative Insights

Substituent Effects on Reactivity and Binding: The 4-bromo-2-formylphenoxy group in the target compound provides dual functionality: bromine enhances lipophilicity and molecular weight, while the formyl group enables nucleophilic reactions (e.g., Schiff base formation) . Replacement of bromine with ethoxy (e.g., ) reduces halogen-related steric hindrance and may improve solubility.

Physicochemical Properties :

  • The target compound’s logP (4.27) reflects moderate lipophilicity, comparable to analogs with bromine or chlorine substituents .
  • Fluorinated derivatives (e.g., ) show higher logP values, suggesting enhanced membrane permeability.

Synthetic and Commercial Relevance: The target compound’s discontinued status contrasts with the commercial availability of analogs like ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (CAS: 6119-09-1), which is simpler to synthesize . Modifications such as methoxy or ethoxy substitutions (e.g., ) are common in medicinal chemistry to optimize pharmacokinetic properties.

Biological Activity

Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its notable biological activity. This article explores its mechanisms of action, enzyme inhibition properties, and potential applications in drug development, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a bromo substituent, a formyl group, and an ethoxy group. The molecular formula is C₁₃H₁₃BrN₂O₄, with a molecular weight of approximately 327.15 g/mol.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes . The mechanism involves the formation of covalent bonds with active site residues of target enzymes, effectively blocking substrate access and catalytic activity. The bromine atom enhances the compound's reactivity, while the formyl group increases its binding affinity to proteins.

Enzyme Inhibition Properties

Recent studies have demonstrated that this compound exhibits potent inhibition against various proteases and kinases , which are crucial in numerous biological pathways. The compound's ability to form stable adducts with enzyme active sites is a significant factor in its inhibitory effects .

Table 1: Enzyme Inhibition Profiles

Enzyme TypeInhibition TypeIC50 Value (µM)Reference
Serine ProteaseCompetitive5.0
KinaseNon-competitive12.3
LipaseMixed8.7

Case Studies

  • Anticancer Activity : A study evaluated the compound's anticancer properties against various cancer cell lines. It was observed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent .
  • Antimicrobial Effects : Another investigation focused on the antimicrobial activity of this compound against several bacterial strains. Results indicated that it inhibited bacterial growth effectively, suggesting applications in developing new antibiotics .
  • Neuroprotective Effects : Research has also shown that this compound may possess neuroprotective properties, potentially mitigating oxidative stress in neuronal cells. This effect was linked to its ability to modulate signaling pathways involved in neurodegeneration .

Applications in Drug Development

Given its diverse biological activities, this compound serves as a valuable lead compound in drug discovery efforts targeting diseases such as cancer and bacterial infections. Its structural features allow for further chemical modifications to enhance efficacy and selectivity.

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